Ll-37-Derived Aurein 1.2 Analog is a synthetic antimicrobial peptide derived from the human cathelicidin LL-37. This peptide, also referred to as LLAA, exhibits potent antimicrobial properties and has garnered attention for its potential therapeutic applications. It is classified as an antimicrobial peptide, which are small proteins known for their ability to disrupt microbial membranes, thus providing a defense mechanism against a wide range of pathogens including bacteria, fungi, and viruses.
The Ll-37-Derived Aurein 1.2 Analog is synthesized based on the structure of LL-37, a naturally occurring peptide found in humans, particularly in leukocytes and epithelial tissues. The classification of this compound falls under antimicrobial peptides, which are crucial components of the innate immune system. They are characterized by their cationic nature and amphipathic structure, enabling them to interact effectively with negatively charged microbial membranes .
The synthesis of the Ll-37-Derived Aurein 1.2 Analog involves solid-phase peptide synthesis techniques. This method allows for the precise assembly of amino acids in a stepwise manner to create the desired peptide sequence. The synthesis typically concludes with C-terminal amidation to enhance stability and activity. The final product is purified using high-performance liquid chromatography to ensure high purity levels suitable for biological assays .
The molecular structure of the Ll-37-Derived Aurein 1.2 Analog has been elucidated using nuclear magnetic resonance spectroscopy. The peptide adopts an alpha-helical conformation in membrane-mimetic environments, which is critical for its antimicrobial activity. The solution structure reveals a compact arrangement that facilitates interaction with lipid bilayers .
The Ll-37-Derived Aurein 1.2 Analog primarily engages in interactions with lipid membranes rather than traditional chemical reactions. Its mechanism of action involves binding to negatively charged lipids in bacterial membranes, leading to membrane disruption and cell lysis.
The mechanism by which the Ll-37-Derived Aurein 1.2 Analog exerts its antimicrobial effects involves several steps:
Data from studies indicate that at higher concentrations, the peptide induces significant asymmetry in lipid bilayers, further enhancing its antimicrobial efficacy .
Relevant analyses have shown that the antimicrobial activity correlates with hydrophobicity and charge density, which are critical factors influencing membrane interactions .
The Ll-37-Derived Aurein 1.2 Analog has several potential applications in scientific research and medicine:
The LL-37-derived Aurein 1.2 analog (LLAA) represents a strategic fusion of evolutionarily distinct antimicrobial peptide (AMP) families: human cathelicidin LL-37 and amphibian aurein 1.2. LL-37, the sole cathelicidin in humans, is a 37-residue peptide expressed throughout epithelial cells and immune tissues, serving as a critical component of innate immunity against invasive pathogens [1]. This multifunctional peptide exhibits broad-spectrum activity against bacteria, viruses, fungi, and parasites while also modulating inflammatory responses and promoting wound healing [1].
In contrast, Aurein 1.2 is a compact 13-residue peptide (GLFDIIKKIAESF-NH₂) isolated from Australian bell frogs (Litoria aurea and Litoria raniformis), representing one of the shortest functional α-helical AMPs in nature [8]. Aurein 1.2 demonstrates selective membrane disruption capabilities primarily against Gram-positive bacteria through carpet-like mechanisms [3]. The evolutionary divergence between these peptides is substantial, with amphibian peptides like aurein having undergone approximately 300 million years of independent molecular refinement in diverse ecological niches [4].
LLAA bridges these evolutionarily distant lineages by combining structural motifs from both ancestral templates, creating a hybrid peptide with enhanced pharmacological properties that leverages the complementary strengths of human and amphibian host defense systems [8].
The design of LLAA followed systematic principles of hybrid AMP engineering, leveraging computational and biophysical insights:
Table 1: Physicochemical Properties of Parental Peptides and LLAA Hybrid
Property | LL-37 | Aurein 1.2 | LLAA Hybrid |
---|---|---|---|
Length (residues) | 37 | 13 | 25-30* |
Net Charge | +6 | +1 | +3 to +5 |
Hydrophobic Content (%) | 38% | 46% | 42% |
Predominant Structure | Flexible helix-kink-helix | α-helix | Optimized amphipathic helix |
Mechanism | Pore formation & immunomodulation | Carpet-like membrane disruption | Enhanced membrane permeabilization |
*Design dependent on specific construct [2] [8]
The escalating crisis of antimicrobial resistance necessitates innovative therapeutic approaches. Current estimates indicate 4.95 million annual deaths globally are associated with bacterial AMR, with six pathogens (E. coli, S. aureus, K. pneumoniae, S. pneumoniae, A. baumannii, and P. aeruginosa) accounting for 3.75 million fatalities [1]. The ESKAPE pathogens (Enterococcus faecium, S. aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) pose particular concern due to their multidrug-resistant phenotypes and formidable outer membrane barriers [1].
LLAA demonstrates exceptional potential against these priority pathogens through several mechanisms:
Table 2: LLAA Efficacy Against Priority MDR Pathogens
Pathogen | Resistance Profile | LLAA MIC Range (µg/mL) | Parental Peptide MIC |
---|---|---|---|
MRSA | Methicillin-resistant | 4-16 | Aurein 1.2: 8-32 [8] |
VRE | Vancomycin-resistant | 8-32 | LL-37: 16-64 [1] |
Carbapenem-resistant A. baumannii | Pan-drug resistant | 16-64 | Colistin: >64 [1] |
ESBL-producing K. pneumoniae | Extended-spectrum β-lactamases | 32-128 | Aurein 1.2: >256 [8] |
MDR P. aeruginosa | Multi-drug resistant | 64-256 | LL-37: 128->256 [1] |
The development of LLAA exemplifies a rational design strategy to overcome the limitations of naturally occurring AMPs while maximizing their pharmacological advantages. By integrating evolutionary insights from diverse biological systems with advanced biophysical understanding, this hybrid peptide represents a promising approach to addressing the escalating crisis of antimicrobial resistance [1] [8] [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: